molecular formula C9H19N3O3 B2688315 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate CAS No. 1251441-57-2

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate

Cat. No.: B2688315
CAS No.: 1251441-57-2
M. Wt: 217.269
InChI Key: NWWOOPIJCNWTLU-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate” is a chemical compound with the CAS Number: 1251441-57-2 . It has a molecular weight of 217.27 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl (4Z)-4-amino-4-(hydroxyimino)butylcarbamate" . The InChI code for this compound is "1S/C9H19N3O3/c1-9(2,3)15-8(13)11-6-4-5-7(10)12-14/h7H,4-6,10H2,1-3H3,(H,11,13)" .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 217.27 .

Scientific Research Applications

  • Enantioselective Synthesis : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the crystal structure study by Ober et al. (2004) (Ober et al., 2004).

  • Organic Synthesis Building Blocks : It serves as a building block in organic synthesis. Guinchard et al. (2005) showed that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class including the compound , are useful in reactions with organometallics to produce N-(Boc)hydroxylamines (Guinchard et al., 2005).

  • Photocatalyzed Reactions : The compound is utilized in photocatalyzed reactions for the assembly of complex molecules. Wang et al. (2022) reported its use in the amination of o-hydroxyarylenaminones to create 3-aminochromones under mild conditions (Wang et al., 2022).

  • Transformation of Amino Protecting Groups : It is used for the transformation of commonly used amino protecting groups, as discussed by Sakaitani and Ohfune (1990), who studied the N-tert-butyldimethylsilyloxycarbonyl group derived from compounds like the one (Sakaitani & Ohfune, 1990).

  • Synthesis of Natural Product Intermediates : The compound is integral in the synthesis of intermediates for natural products with cytotoxic activity. Tang et al. (2014) synthesized an intermediate of jaspine B, a natural product, from L-Serine, using tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate (Tang et al., 2014).

  • Enzymatic Kinetic Resolution : The compound has been used in enzymatic kinetic resolution. Piovan et al. (2011) investigated its resolution via lipase-catalyzed transesterification, obtaining optically pure enantiomers (Piovan et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)11-6-4-5-7(10)12-14/h14H,4-6H2,1-3H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOOPIJCNWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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